Talsaclidine Hydrochloride

Description

Introduction to Talsaclidine Hydrochloride in Neuropharmacological Research

Historical Context of Muscarinic Agonists in Cognitive Disorder Therapeutics

The exploration of muscarinic acetylcholine receptor agonists spans five decades, rooted in the cholinergic hypothesis of cognitive decline. Early non-selective agonists like arecoline demonstrated transient cognitive benefits in dementia models but caused systemic cholinergic adverse effects due to broad receptor activation. The 1990s saw strategic shifts toward subtype-selective agents, driven by advances in receptor pharmacology and protein crystallography. Xanomeline, a dual M1/M4-preferring agonist, marked a turning point by showing reduced peripheral side effects while improving cognitive and psychiatric symptoms in Alzheimer’s trials.

This compound (Boehringer Ingelheim) emerged from this era as a functionally selective M1 agonist, designed to bypass the gastrointestinal and cardiovascular liabilities of earlier compounds. Its development capitalized on three key insights:

- Presynaptic autoreceptor sparing : Unlike non-selective agonists, talsaclidine avoids M2/M4 autoreceptor activation that disrupts acetylcholine release.

- Signal bias : The compound preferentially activates Gq/11-mediated phospholipase C pathways over β-arrestin recruitment, optimizing intracellular signaling.

- Blood-brain barrier penetration : Structural modifications enhanced central nervous system bioavailability while minimizing peripheral M3 receptor activity.

Table 1: Evolution of Muscarinic Agonists in Alzheimer’s Research

| Compound | Receptor Specificity | Clinical Outcome | Key Advancement |

|---|---|---|---|

| Arecoline | Pan-muscarinic | Transient cognitive improvement | First natural agonist tested |

| Xanomeline | M1/M4-preferring | Reduced psychosis, delayed cognitive decline | Proof of concept for receptor selectivity |

| Talsaclidine | M1-selective | Aβ42 reduction without cognitive benefit | Demonstrated amyloid-lowering capacity |

| HTL0018318 | M1 partial agonist | Ongoing trials for dementia with Lewy bodies | Improved safety profile |

Rationale for M1 Receptor Selectivity in Alzheimer’s Disease Pathophysiology

The M1 muscarinic receptor’s dual role in synaptic plasticity and amyloid precursor protein (APP) processing makes it a compelling therapeutic target. Postmortem studies show 40-50% M1 receptor loss in Alzheimer’s patients’ hippocampi, correlating with cognitive impairment severity. Talsaclidine’s mechanism operates through three interconnected pathways:

1. Non-amyloidogenic APP processing :

M1 activation stimulates protein kinase C (PKC)-dependent alpha-secretase activity, shifting APP cleavage from β- to α-secretase. This produces neuroprotective soluble APPα (sAPPα) while reducing Aβ40/42 generation. Clinical studies confirmed talsaclidine decreases cerebrospinal fluid Aβ42 by 19% (p<0.001) versus placebo.

2. Synaptic potentiation :

Through Gq-coupled signaling, M1 receptors enhance NMDA receptor trafficking and long-term potentiation (LTP) in hippocampal CA1 neurons. Electrophysiological studies show talsaclidine restores LTP deficits in Aβ-exposed slices by 68%.

3. Tau homeostasis :

M1 activation inhibits glycogen synthase kinase-3β (GSK3β), reducing tau hyperphosphorylation. In transgenic mouse models, chronic talsaclidine treatment decreases paired helical filament-tau by 34% compared to controls.

Biochemical Effects of M1 Activation

| Pathway | Molecular Target | Downstream Effect | Alzheimer’s Relevance |

|---|---|---|---|

| APP processing | Alpha-secretase (ADAM10) | ↑ sAPPα, ↓ Aβ40/42 | Reduces amyloid plaque load |

| Synaptic plasticity | NMDA receptor NR2B subunit | ↑ Glutamatergic signaling | Enhances memory encoding |

| Tau phosphorylation | GSK3β | ↓ pTau (Ser396/404) | Mitigates neurofibrillary tangle formation |

Despite these mechanistic benefits, the dissociation between biomarker changes (Aβ reduction) and clinical outcomes in talsaclidine trials suggests either:

- Insufficient target engagement : M1 receptors may require >80% occupancy for cognitive effects, unachievable at tolerated doses.

- Temporal factors : Amyloid reduction precedes cognitive benefits by years, necessitating longer trials.

- Downstream pathway saturation : Chronic M1 activation may desensitize PKC or MAPK signaling cascades.

Properties

Molecular Formula |

C10H16ClNO |

|---|---|

Molecular Weight |

201.69 g/mol |

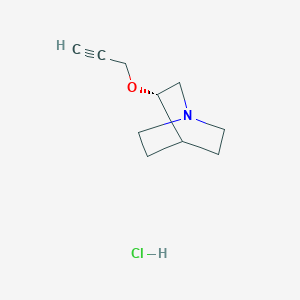

IUPAC Name |

(3S)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;/h1,9-10H,3-8H2;1H/t10-;/m1./s1 |

InChI Key |

ATPKXEHNPAHVNR-HNCPQSOCSA-N |

Isomeric SMILES |

C#CCO[C@@H]1CN2CCC1CC2.Cl |

Canonical SMILES |

C#CCOC1CN2CCC1CC2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Quinuclidinol: Key Intermediate

3-Quinuclidinol is a bicyclic amino alcohol serving as the critical building block for Talsaclidine hydrochloride. Its preparation methods can be broadly categorized into chemical synthesis and biocatalytic asymmetric reduction.

Chemical Synthesis Routes

Racemic 3-Quinuclidinol Synthesis under Solvent-Free Conditions

A green chemistry approach has been developed for large-scale synthesis of racemic 3-quinuclidinol involving three stages, two of which are solvent-free to reduce environmental impact and cost:

Step 1: Alkylation of ethyl isonipecotate with ethyl chloroacetate in the presence of potassium carbonate or triethylamine, yielding 1-carbethoxymethyl-4-carbethoxypiperidine with 97% yield.

Step 2: Cyclization of this intermediate to a keto-ester using potassium tert-butoxide with minimal solvent.

Step 3: Saponification and decarboxylation with aqueous sulfuric acid to isolate 3-quinuclidinone.

Step 4: Reduction of 3-quinuclidinone with sodium borohydride in water at 30–35°C over 4 hours, monitored by gas chromatography, yielding racemic 3-quinuclidinol with 89% yield and melting point 221–224°C.

This method emphasizes solvent minimization and cost efficiency for industrial-scale production.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of ethyl isonipecotate | Potassium carbonate, solvent-free or water | 97 | High yield, mild conditions |

| 2 | Cyclization to keto-ester | Potassium tert-butoxide, reflux | Not specified | Minimal solvent usage |

| 3 | Saponification and decarboxylation | Aqueous sulfuric acid, reflux | Not specified | Efficient isolation of keto compound |

| 4 | Reduction to racemic 3-quinuclidinol | Sodium borohydride, 30–35°C, 4 hr | 89 | Monitored by GC, high purity |

Asymmetric Hydrogenation Using Chiral Ruthenium Catalysts

A more advanced method involves asymmetric hydrogenation of 3-quinuclidinone hydrochloride to obtain optically pure (R)- or (S)-3-quinuclidinol:

Utilizes a chiral catalyst complex based on ruthenium with benzimidazole nitrogen heterocyclic ligands and diphosphine ligands.

The reaction is conducted in mixed solvents such as dichloromethane, tetrahydrofuran, or isopropanol.

Alkali bases like potassium tert-butoxide, sodium tert-butoxide, or potassium hydroxide are used to facilitate the reaction.

Hydrogen gas is applied at 30 bar pressure, with reaction temperatures around 25°C for 16 hours.

The process achieves high conversion rates (up to 99%) and excellent enantiomeric excess (up to 99% ee).

Optimization studies have been performed on bases, solvents, and ligand structures to maximize yield and stereoselectivity.

Example: Using (S,R)-dichloro-substituted benzyl benzimidazole catalyst, 99% conversion with 99% enantiomeric excess was achieved.

| Parameter | Conditions/Options | Outcome |

|---|---|---|

| Catalyst | RuXY-Diphosphine-bimaH complex | High stereoselectivity |

| Solvents | Dichloromethane, THF, 2-methyltetrahydrofuran, isopropanol, etc. | Optimized for best yield |

| Base | Potassium tert-butoxide, sodium tert-butoxide, potassium hydroxide, etc. | Influences conversion and ee |

| Hydrogen Pressure | 30 bar | Ensures complete hydrogenation |

| Temperature | 25°C | Mild conditions |

| Reaction Time | 16 hours | Complete reaction |

| Conversion | Up to 99% | High efficiency |

| Enantiomeric Excess | Up to 99% ee | High optical purity |

Biocatalytic Asymmetric Reduction

Recent advances in biocatalysis have enabled the enzymatic asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high efficiency:

Enzymes such as 3-quinuclidinone reductase from Agrobacterium radiobacter ECU2556 combined with glucose dehydrogenase (GDH) for cofactor recycling are used.

The reaction is performed in aqueous media with lyophilized recombinant Escherichia coli cells expressing the enzymes.

High substrate concentrations (up to 242 g/L) are converted with yields around 90% and enantiomeric excess greater than 99%.

Fusion enzymes linking reductase and GDH have further improved reaction rates and space-time yields, allowing conversion of kilograms of substrate efficiently.

This biocatalytic approach offers a greener, more sustainable alternative with excellent stereoselectivity and scalability.

| Parameter | Conditions | Outcome |

|---|---|---|

| Enzyme | 3-Quinuclidinone reductase + GDH recycling | High stereoselectivity |

| Host | Recombinant E. coli lyophilized cells | Efficient biocatalysis |

| Substrate Concentration | Up to 242 g/L | Industrially relevant scale |

| Yield | ~90% | High conversion |

| Enantiomeric Excess | >99% ee | Excellent optical purity |

| Reaction Time | 4.5 to 10 hours | Rapid biotransformation |

| Space-Time Yield | Up to 916 g/L/day | High productivity |

Conversion of 3-Quinuclidinol to this compound

While detailed synthetic steps for the final conversion of 3-quinuclidinol to this compound are less frequently reported in open literature, the general approach involves:

Functionalization of the 3-quinuclidinol amine group with appropriate substituents to form the muscarinic agonist structure.

Formation of the hydrochloride salt for improved stability and solubility.

Purification steps to obtain pharmaceutical-grade material.

The purity and stereochemistry of 3-quinuclidinol are critical for the pharmacological activity of this compound.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Racemic Chemical Synthesis | Solvent-free, sodium borohydride reduction | Cost-effective, scalable | Produces racemic mixture |

| Asymmetric Hydrogenation | Ruthenium chiral catalyst, H2 gas, mild conditions | High enantiomeric purity, tunable | Requires expensive catalysts |

| Biocatalytic Reduction | Enzyme-catalyzed, cofactor recycling | Green, high yield and ee, scalable | Requires enzyme production |

Research Findings and Industrial Relevance

The green solvent-free synthesis of racemic 3-quinuclidinol reduces environmental impact and production costs, suitable for bulk manufacture.

Asymmetric hydrogenation using chiral ruthenium catalysts provides a route to enantiomerically pure 3-quinuclidinol, essential for pharmaceutical applications requiring stereospecificity.

Biocatalytic methods represent a cutting-edge approach combining sustainability with high efficiency and purity, aligning with modern pharmaceutical manufacturing trends.

The choice of preparation method depends on the required optical purity, scale, cost, and environmental considerations.

Scientific Research Applications

Alzheimer's Disease

Talsaclidine was primarily investigated for its potential to treat Alzheimer's disease. Key findings from clinical studies include:

- Reduction of Amyloid Beta Peptides : In a double-blind, placebo-controlled trial involving 40 patients with Alzheimer's disease, Talsaclidine treatment resulted in a significant decrease in cerebrospinal fluid levels of amyloid beta 42 by a median of 19% after four weeks (p < 0.001) compared to baseline levels .

- Mechanistic Insights : The compound stimulates non-amyloidogenic processing of amyloid precursor protein, thereby potentially lowering the formation of harmful amyloid plaques .

Side Effects and Limitations

Despite its promising effects on amyloid beta levels, Talsaclidine has been associated with various side effects:

- Increased heart rate and blood pressure

- Gastrointestinal disturbances (nausea, diarrhea)

- Increased secretions (salivation, lacrimation) .

These side effects have contributed to its limited efficacy observed in clinical trials.

Efficacy in Animal Models

Research has demonstrated that Talsaclidine can enhance cognitive performance in animal models. For instance, studies using mice showed that administration of Talsaclidine led to improved performance in memory tasks compared to control groups .

Comparative Studies

A comparative analysis with other muscarinic receptor agonists indicated that while Talsaclidine effectively reduces amyloid beta levels, other compounds like xanomeline may offer better overall cognitive benefits with fewer side effects .

Summary Table of Key Findings

| Study | Population | Outcome | Significance |

|---|---|---|---|

| Phase 2 Trial | 40 Alzheimer's patients | Decreased Aβ42 levels | Median reduction of 19% (p < 0.001) |

| Animal Study | Rhesus monkeys | Cognitive enhancement | Improved memory task performance |

| Comparison Study | Various muscarinic agonists | Efficacy comparison | Talsaclidine showed reduced Aβ but more side effects than xanomeline |

Mechanism of Action

Talsaclidine Hydrochloride exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. It preferentially stimulates the M1 receptor subtype, leading to increased release of amyloid precursor protein (APP) and decreased formation of amyloid-beta (Aβ) peptides . This mechanism is believed to be beneficial in the context of Alzheimer’s disease, where accumulation of Aβ peptides is a hallmark .

Comparison with Similar Compounds

Receptor Selectivity and Pharmacodynamic Profiles

The table below summarizes receptor selectivity and key pharmacodynamic properties of Talsaclidine and related compounds:

Key Findings:

- Talsaclidine’s M1 selectivity reduces peripheral M3-mediated side effects (e.g., nausea) compared to non-selective agonists like Sabcomeline, which activates M3 receptors, causing bronchoconstriction in guinea pigs .

- Xanomeline exhibits broader receptor activity, leading to both cognitive benefits and severe gastrointestinal side effects, limiting its clinical utility .

Table: Clinical Outcomes in Alzheimer’s Disease Trials

Insights:

- Despite its receptor selectivity, Talsaclidine failed to demonstrate meaningful cognitive improvement in Alzheimer’s patients, challenging the cholinergic hypothesis of dementia treatment .

Mechanistic and Structural Differences

- Talsaclidine ’s spirocyclic structure (e.g., 2,8-diazaspiro[4.5]decane backbone) contributes to its M1 affinity .

- Sabcomeline and Xanomeline lack structural rigidity, resulting in reduced receptor specificity .

- Antagonists like Telenzepine feature tricyclic moieties optimized for M1 binding but with inverse efficacy .

Q & A

What are the primary receptor targets of Talsaclidine Hydrochloride, and how do they influence experimental design in neurological research?

This compound acts as a muscarinic acetylcholine receptor (mAChR) agonist with preferential activity at M1, M2, and M3 subtypes. Its receptor selectivity necessitates careful experimental design to isolate subtype-specific effects. For example:

- Binding assays (e.g., radioligand displacement) can quantify affinity (Kb values) for each receptor subtype .

- Functional assays (e.g., calcium mobilization or cAMP modulation) differentiate full vs. partial agonism.

In neurological studies, M1-predominant systems (e.g., cortical neurons) are often prioritized due to their role in cognitive function, while M3-selective models (e.g., smooth muscle) may be used to assess off-target effects .

How can researchers validate the selectivity of this compound across mAChR subtypes in vitro?

Methodological validation requires a combination of approaches:

- Competitive binding studies using subtype-selective antagonists (e.g., Telenzepine for M1, Darifenacin for M3) to confirm receptor engagement .

- Functional selectivity panels : Compare Talsaclidine’s efficacy (e.g., Emax) and potency (EC50) across transfected cell lines expressing individual mAChR subtypes.

- Cross-reactivity screening : Test against non-muscarinic targets (e.g., dopamine receptors) to rule off off-target interactions.

Documentation of selectivity ratios (e.g., M1:M2:M3) is critical for interpreting downstream pharmacological effects .

What are the implications of Talsaclidine’s partial agonism at M1 receptors for preclinical cognitive studies?

Partial agonism introduces variability in outcomes, particularly when compared to full agonists (e.g., TBPB). Key considerations include:

- Dose-response curves : Partial agonists may exhibit ceiling effects, requiring higher concentrations to achieve submaximal responses.

- Context-dependent efficacy : Synaptic acetylcholine levels influence Talsaclidine’s activity; low endogenous ACh may enhance its effect, while high ACh could mask it.

- Model selection : Use transgenic animals (e.g., M1-KO mice) to isolate receptor-specific contributions to cognitive outcomes .

How should researchers address discrepancies between in vitro binding data and in vivo functional outcomes for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor reserve differences. Mitigation strategies:

- Pharmacokinetic profiling : Measure brain/plasma ratios and metabolite stability in vivo.

- Tissue-specific receptor density analysis : Use autoradiography to map mAChR expression in target tissues.

- Functional redundancy checks : Combine Talsaclidine with subtype-specific antagonists to dissect contributions in complex systems (e.g., memory tasks in rodents) .

What methodological controls are essential when studying Talsaclidine’s effects on amyloid processing in Alzheimer’s models?

Talsaclidine modulates amyloid precursor protein (APP) cleavage via M1 activation. To ensure specificity:

- Negative controls : Include M1-selective antagonists (e.g., Pirenzepine) to confirm receptor-mediated effects.

- Positive controls : Compare with other M1 agonists (e.g., Xanomeline) to validate pathway consistency.

- Biomarker quantification : Measure soluble Aβ40/42 levels and phosphorylated tau in cerebrospinal fluid (CSF) alongside behavioral endpoints .

How can experimental design account for Talsaclidine’s potential off-target effects on peripheral mAChRs (e.g., M3 in smooth muscle)?

- Tissue-specific dosing : Use intracerebroventricular (ICV) administration to limit peripheral exposure.

- Functional readouts : Monitor peripheral side effects (e.g., salivation, gastrointestinal motility) in vivo.

- Selective blockade : Co-administer peripheral mAChR antagonists (e.g., Darifenacin for M3) to isolate central nervous system (CNS) effects .

What statistical frameworks are recommended for analyzing contradictory data in Talsaclidine’s cognitive enhancement studies?

Contradictions may stem from interspecies variability or disease model fidelity. Robust approaches include:

- Meta-analysis : Pool data across studies using standardized endpoints (e.g., Morris water maze performance).

- Bayesian hierarchical modeling : Account for heterogeneity in experimental conditions (e.g., dosing schedules, animal strains).

- Sensitivity analysis : Identify outliers driven by methodological variables (e.g., assay sensitivity thresholds) .

How should researchers optimize in vivo dosing regimens to balance Talsaclidine’s efficacy and tolerability?

- Pharmacodynamic profiling : Establish time-course relationships between plasma concentration, receptor occupancy, and behavioral outcomes.

- Tolerability thresholds : Define maximum tolerated doses (MTD) using safety pharmacology endpoints (e.g., core body temperature, cardiovascular monitoring).

- Dose fractionation : Test divided dosing to maintain therapeutic exposure while minimizing adverse effects .

What are the best practices for replicating Talsaclidine studies across laboratories?

- Standardized protocols : Adopt NIH guidelines for preclinical research, including blinding, randomization, and power analysis .

- Material verification : Use certified reference standards for Talsaclidine and validate purity via HPLC/MS.

- Data sharing : Publish raw datasets and analytical code in supplementary materials to facilitate cross-validation .

How can advanced imaging techniques elucidate Talsaclidine’s spatial effects on mAChR signaling in the brain?

- PET/MRI imaging : Employ radiolabeled Talsaclidine analogs (e.g., [11C]-Talsaclidine) to map receptor occupancy in real time.

- Two-photon microscopy : Visualize dendritic spine dynamics in live cortical neurons following acute/chronic dosing.

- Transcriptomic profiling : Combine with single-cell RNA sequencing to identify downstream gene networks modulated by M1 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.